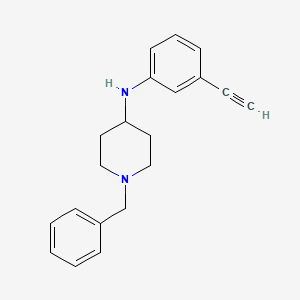

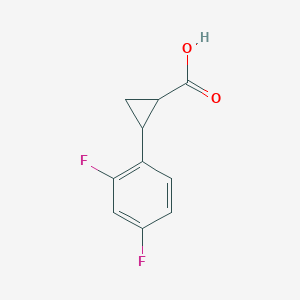

1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine

Vue d'ensemble

Description

“1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” is a compound that contains a piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The compound also has a benzyl group and an ethynylphenyl group attached to the nitrogen atom in the piperidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidone analogs, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis

The molecular structure of this compound would be based on the piperidine ring, a six-membered ring with one nitrogen atom . The benzyl and ethynylphenyl groups would be attached to the nitrogen atom .Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound “1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” can be used in intra- and intermolecular reactions to create a wide array of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in the development of new drugs due to their significant pharmacological activities .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. As such, “1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” could be instrumental in the discovery and biological evaluation of potential drugs. Its derivatives may exhibit a range of biological activities, which can be harnessed in the development of treatments for various diseases .

Algaecide Development

Derivatives of “1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” have been studied for their algicidal properties. These compounds can be synthesized and analyzed for their structure-activity relationships against harmful algal species, offering a potential solution for controlling harmful algal blooms that cause water pollution .

Catalytic Applications

The benzyl and ethynyl groups present in “1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” make it a suitable candidate for catalytic applications. It can be used in the synthesis of acetatopalladium(II) complexes, which are effective catalysts in coupling reactions like the Suzuki–Miyaura coupling. This is crucial for creating carbon-carbon bonds in organic synthesis .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the CCR5 receptor, preventing HIV-1 strains from infecting cells .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine disrupts the normal function of the receptor, which is to facilitate the entry of HIV-1 into cells . This disruption prevents the virus from infecting cells and spreading throughout the body .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The result of the action of 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the spread of the virus .

Propriétés

IUPAC Name |

1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-17-9-6-10-20(15-17)21-19-11-13-22(14-12-19)16-18-7-4-3-5-8-18/h1,3-10,15,19,21H,11-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLVNDHATGJMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminospiro[3.3]hept-2-ylamine dihydrochloride](/img/structure/B1386630.png)

![3-[(4-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386636.png)

![3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid](/img/structure/B1386645.png)

![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)